1-Benzyl-3-[2-(4-pyridyl)ethyl]indole monohydrochloride
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Overview
Description
Benzindopyrine Hydrochloride is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. It is a derivative of indole, a heterocyclic aromatic organic compound, and is often studied for its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzindopyrine Hydrochloride typically involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation. This method is a common approach for creating substituted pyridines . Another method involves the Hantzsch synthesis, which is a two-step multi-component reaction involving the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods: Industrial production of Benzindopyrine Hydrochloride may involve the use of shape-selective catalysts such as ZSM-5 in gas-phase synthesis . This method is advantageous due to its efficiency and the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzindopyrine Hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Nitric acid, manganese dioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzindopyrine compounds.
Scientific Research Applications
Benzindopyrine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic benefits, including its use as an antipsychotic agent.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzindopyrine Hydrochloride involves its interaction with specific molecular targets and pathways. It is thought to exert its effects primarily through the inhibition of certain enzymes, such as cyclooxygenase, which are involved in the synthesis of prostaglandins . This inhibition can lead to various physiological effects, including analgesic and anti-inflammatory properties.
Comparison with Similar Compounds
Antipyrine: An analgesic and antipyretic agent used for the symptomatic treatment of acute otitis media.
Phenazopyridine: A local anesthetic used for the symptomatic relief of pain and discomfort caused by lower urinary tract irritations.
Uniqueness: Benzindopyrine Hydrochloride is unique due to its specific chemical structure and the range of reactions it can undergo
By understanding the detailed properties and applications of Benzindopyrine Hydrochloride, researchers can further explore its potential benefits and uses in various fields.
Properties
CAS No. |
5585-71-7 |
---|---|
Molecular Formula |
C22H21ClN2 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
1-benzyl-3-(2-pyridin-4-ylethyl)indole;hydrochloride |
InChI |
InChI=1S/C22H20N2.ClH/c1-2-6-19(7-3-1)16-24-17-20(21-8-4-5-9-22(21)24)11-10-18-12-14-23-15-13-18;/h1-9,12-15,17H,10-11,16H2;1H |
InChI Key |
FPHIGGMDBMWPDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCC4=CC=NC=C4.Cl |
Origin of Product |
United States |
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